An In-Depth Technical Guide to 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione
An In-Depth Technical Guide to 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Emerging Significance of Trifluoromethylated Benzothiazoles
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1] The strategic incorporation of a trifluoromethyl (CF3) group onto this privileged scaffold has emerged as a powerful tool in drug design. This electron-withdrawing group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, thereby improving its pharmacokinetic and pharmacodynamic profiles. This guide focuses on a specific, yet promising, member of this class: 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione (CAS Number: 898748-27-1), a compound poised for exploration in various therapeutic areas, most notably in oncology.
Physicochemical and Structural Properties
While specific experimental data for 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione is not extensively documented in publicly available literature, its properties can be reliably inferred from its structural components and data on analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale/Reference |
| CAS Number | 898748-27-1 | [2][3][4][5] |
| Molecular Formula | C8H4F3NS2 | [4][6] |
| Molecular Weight | 235.25 g/mol | [6] |
| Appearance | Expected to be a solid at room temperature | General property of similar heterocyclic compounds |
| Solubility | Predicted to have low aqueous solubility and good solubility in organic solvents like DMSO and DMF | The lipophilic nature of the trifluoromethyl group and the benzothiazole core |
| Tautomerism | Exists in equilibrium between the thione and thiol forms | A common characteristic of 2-mercaptobenzothiazoles |
The presence of the trifluoromethyl group at the 6-position is critical. It significantly influences the electronic distribution of the benzothiazole ring system, which can impact its interaction with biological macromolecules. The thione group at the 2-position is a key functional handle for further chemical modifications and is also known to contribute to the biological activity of related compounds.
Synthesis and Characterization: A Proposed Pathway
Proposed Synthetic Pathway
The synthesis would likely start from 4-amino-3-mercaptobenzoic acid, which can be converted to the corresponding trifluoromethylated aniline derivative. A plausible multi-step synthesis is outlined below.
Caption: Proposed synthetic pathway for 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on known syntheses of similar compounds and would require optimization for this specific target molecule.[9]
-
Synthesis of 4-Amino-3-mercapto-5-(trifluoromethyl)aniline (Starting Material): This intermediate is not commercially available and would need to be synthesized, likely through a multi-step process from a simpler trifluoromethylated aniline.
-
Cyclization Reaction:
-
To a solution of 4-amino-3-mercapto-5-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add potassium hydroxide (1.1 eq).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add carbon disulfide (CS2, 1.2 eq) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid precipitate, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Characterization
The synthesized compound should be thoroughly characterized using standard analytical techniques to confirm its structure and purity.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the benzothiazole ring, a broad singlet for the N-H proton (exchangeable with D2O).[10] |
| ¹³C NMR | Signals corresponding to the carbons of the benzothiazole core, the trifluoromethyl group, and the thione carbon. |
| ¹⁹F NMR | A singlet corresponding to the CF3 group. |
| IR Spectroscopy | Characteristic peaks for N-H stretching, C=S stretching, and aromatic C-H and C=C stretching.[10] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (235.25 m/z). |
Applications in Drug Discovery and Research
The benzothiazole scaffold is a well-established pharmacophore with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[9][11][12][13][14] The introduction of the trifluoromethyl group is anticipated to enhance these activities.
Potential as an Anticancer Agent
Numerous studies have highlighted the potent anticancer activity of benzothiazole derivatives.[11][12][13][15] These compounds can exert their effects through various mechanisms, including:
-
Induction of Apoptosis: Many benzothiazole derivatives have been shown to induce programmed cell death in cancer cells.[16]
-
Enzyme Inhibition: They can act as inhibitors of key enzymes involved in cancer progression, such as protein tyrosine kinases and cyclin-dependent kinases.[15]
The 6-(trifluoromethyl) substitution is particularly interesting in this context, as it can increase the compound's ability to penetrate cell membranes and interact with intracellular targets.
Caption: Simplified signaling pathway of potential anticancer action.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a standard colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines.[17][18]
-
Cell Culture:
-
Maintain the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione in DMSO.
-
Prepare serial dilutions of the compound in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Table 3: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)
| Cell Line | 6-(CF3)-Benzothiazole-2-thione | Doxorubicin (Positive Control) |
| MCF-7 (Breast) | 5.2 | 0.8 |
| A549 (Lung) | 8.7 | 1.2 |
| HepG2 (Liver) | 6.5 | 1.0 |
Note: The above data is hypothetical and serves as an example of how results would be presented.
Caption: General experimental workflow for anticancer drug discovery.[17]
Future Directions and Conclusion
6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione represents a molecule of significant interest for further investigation in the field of drug discovery. While specific data for this compound is currently limited, the well-established biological activities of the benzothiazole scaffold, coupled with the advantageous properties imparted by the trifluoromethyl group, provide a strong rationale for its synthesis and evaluation.
Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a reliable and scalable synthetic route and fully characterizing the compound using modern analytical techniques.
-
Broad Biological Screening: Evaluating its activity against a wide range of cancer cell lines and other disease models to identify its full therapeutic potential.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which it exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related analogs to optimize its potency and selectivity.
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